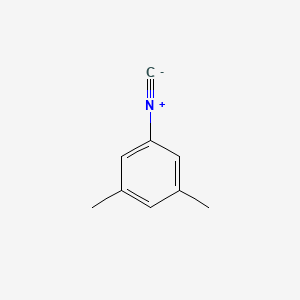

1-Isocyano-3,5-dimethylbenzene

Description

Significance of Isocyanides in Modern Organic Synthesis and Catalysis

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a terminally bonded nitrogen-carbon functional group (-N≡C). For a long time, they were considered the only stable organic molecules with a formally divalent carbon atom. encyclopedia.pub This unique electronic structure, exhibiting both nucleophilic and carbenoid character at the terminal carbon, endows them with a distinctive reactivity profile that has been extensively exploited in organic synthesis. researchgate.net Isocyanides are particularly renowned for their central role in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a complex product. encyclopedia.pub

The most prominent examples of isocyanide-based MCRs are the Passerini and Ugi reactions. nih.govwalisongo.ac.idorganic-chemistry.org The Passerini reaction, first reported in 1921, is a three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. nih.govwikipedia.org The Ugi reaction, discovered nearly four decades later, is a four-component condensation involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, yielding an α-aminoacyl amide derivative. nih.govorganic-chemistry.orgillinois.edu These reactions are exceptionally valuable for creating molecular diversity and are widely used in combinatorial chemistry and for the rapid assembly of libraries of pharmacologically important structures and peptidomimetics. nih.govorganic-chemistry.org

Beyond their utility in MCRs, isocyanides are crucial building blocks in the synthesis of various heterocyclic compounds. acs.org Their ability to react with radical species to form imidoyl radical intermediates opens up pathways for constructing substituted indoles, quinolines, isoquinolines, and phenanthridines. acs.orgbeilstein-journals.org Furthermore, the isocyano group can be transformed into other functionalities, highlighting its versatility as a synthetic handle. thieme-connect.de

In recent years, a new facet of isocyanide chemistry has emerged in the field of catalysis. Aromatic isocyanides have been shown to act as visible-light photocatalysts. nih.govacs.org They can harvest light energy and function as single electron acceptors, promoting oxidative C(sp3)–H functionalization and the generation of alkyl and acyl radicals from various precursors. nih.govresearchgate.net This discovery has opened avenues for developing greener photoredox catalytic methods, positioning isocyanides as a highly tunable class of organic photocatalysts. nih.govnih.govresearchgate.net

Overview of Aromatic Isocyanides and their Distinctive Reactivity Profiles

Aromatic isocyanides are compounds where the isocyano group is attached to an aromatic ring. This direct connection to a π-system influences their electronic properties and reactivity compared to their aliphatic counterparts. The reactivity of isocyanides can be broadly categorized based on the behavior of the unique isocyano carbon atom. thieme-connect.de

One of the primary modes of reactivity is α-addition , where the isocyano carbon formally behaves as a carbene, with two groups adding across it in a single step. thieme-connect.de This is the fundamental process underlying the aforementioned Passerini and Ugi reactions. organic-chemistry.orgwikipedia.org In these reactions, the isocyanide acts as a nucleophile, attacking the activated carbonyl component. wikipedia.org

Aromatic isocyanides also participate in radical reactions . They are excellent radical acceptors, reacting with carbon- or heteroatom-centered radicals to generate imidoyl radical intermediates. beilstein-journals.orgnih.gov These intermediates can then undergo further transformations, such as intramolecular cyclization, to afford complex heterocyclic structures. acs.orgbeilstein-journals.org For instance, the reaction of aryl isocyanides with tin hydride can lead to the synthesis of indole (B1671886) derivatives. beilstein-journals.org

Furthermore, the electronic properties of aromatic isocyanides have led to their recent application as photocatalysts . nih.govacs.org Upon photoexcitation with visible light, they can engage in single electron transfer processes. nih.govresearchgate.net This photocatalytic activity allows them to promote cross-dehydrogenative coupling reactions under mild, metal-free conditions, for example, in the reaction of tertiary amines with various nucleophiles. nih.gov The tunability of the aromatic scaffold allows for the rational design of isocyanide-based organic photoredox catalysts with specific redox potentials. researchgate.net

The isocyano group is also capable of coordinating to transition metals, making these compounds valuable ligands in coordination chemistry and organometallic catalysis. cymitquimica.com This coordination ability is key in promoting imidoylative cross-coupling reactions. nih.gov

Positioning of 1-Isocyano-3,5-dimethylbenzene within the Aromatic Isocyanide Landscape

This compound, also known as 3,5-dimethylphenyl isocyanide, is a specific example of an aromatic isocyanide that embodies the characteristic reactivity of this class of compounds. cymitquimica.com Its structure consists of an isocyanide functional group attached to a benzene (B151609) ring substituted with two methyl groups at the meta positions. cymitquimica.com These electron-donating methyl groups can influence the electronic properties of the isocyano group and the aromatic ring, thereby modulating its reactivity in various chemical transformations.

Typically a colorless to pale yellow liquid with a distinct odor, this compound is soluble in common organic solvents, which facilitates its use in a wide range of reactions. cymitquimica.com It serves as a valuable reagent in organic synthesis, particularly in multicomponent reactions and the construction of heterocyclic systems. acs.orgcymitquimica.com For example, it has been successfully employed in manganese-promoted denitrogenative imidoyl radical cyclization reactions to synthesize 2-substituted benzoimidazoles. acs.org In these reactions, it reacts with radical precursors like diphenylphosphine (B32561) oxide or various boronic acids to yield complex heterocyclic products in good yields. acs.org

Research has also documented its synthesis from the corresponding formamide, 3,5-dimethylformanilide, through dehydration using reagents like phosphorus oxychloride in the presence of a base like triethylamine (B128534), with reported yields around 81%. researchgate.netrsc.orgrug.nl The compound's properties and reactivity make it a useful tool for chemists exploring the synthetic potential of isocyanide chemistry for applications in areas such as medicinal chemistry and materials science. cymitquimica.com

Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉N | cymitquimica.comlookchem.comsigmaaldrich.comchemsrc.com |

| Molecular Weight | 131.17 g/mol | sigmaaldrich.comchemsrc.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| CAS Number | 20600-56-0 | cymitquimica.comlookchem.comchemsrc.com |

| InChI Key | WUJAMZCCCPVMFT-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| Canonical SMILES | CC1=CC(=CC(=C1)[N+]#[C-])C | lookchem.com |

| Purity | 95-96% (as commercially available) | sigmaaldrich.comapolloscientific.co.uk |

| Solubility | Generally soluble in organic solvents | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJAMZCCCPVMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+]#[C-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341797 | |

| Record name | 1-isocyano-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-56-0 | |

| Record name | 1-Isocyano-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isocyano-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isocyano 3,5 Dimethylbenzene

Optimized Dehydration Approaches for N-(3,5-Dimethylphenyl)formamide Precursors

Phosphorous Oxychloride (POCl3) Mediated Dehydration Protocols

The dehydration of N-substituted formamides using phosphorous oxychloride (POCl3) in the presence of a base is a classic and widely practiced method for synthesizing isocyanides. This method's reliability and effectiveness have made it a standard protocol. The reaction typically involves treating the N-(3,5-Dimethylphenyl)formamide with POCl3 and a tertiary amine base, such as triethylamine (B128534), often in a chlorinated solvent like dichloromethane (B109758) (DCM).

Recent optimizations have focused on improving the sustainability and efficiency of this protocol. A significant advancement is the development of a solvent-free approach. In this method, the dehydration of various N-substituted formamides with phosphorous oxychloride proceeds smoothly in the presence of triethylamine as the solvent at 0 °C, affording the corresponding isocyanides in high purity and almost quantitative yields in under five minutes. This solvent-free modification not only accelerates the reaction but also significantly reduces waste, enhancing the green profile of the synthesis.

Table 1: Comparison of POCl₃ Dehydration Protocols for N-Arylformamides

| Protocol | Dehydrating Agent | Base/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Conventional | POCl₃ | Triethylamine / Dichloromethane | Room Temp. | 25 min | 94 | Well-established, good yield |

| Optimized | POCl₃ | Triethylamine (as solvent) | 0 | < 5 min | 98 | Fast, high yield, solvent-free, minimal waste |

The optimization studies highlight that while dichloromethane is an effective co-solvent, eliminating it entirely in favor of using triethylamine as both base and solvent medium provides superior results in terms of speed, yield, and environmental impact.

Investigation of Alternative Dehydrating Agents for Enhanced Green Chemistry Metrics

While effective, the use of POCl3 has drawbacks related to its toxicity and the generation of phosphate (B84403) waste. This has prompted research into alternative, more environmentally benign dehydrating agents. Several promising candidates have been investigated to improve the green chemistry metrics of isocyanide synthesis.

p-Toluenesulfonyl Chloride (p-TsCl): In comparison to POCl3, p-TsCl is considered a greener reagent. It is less toxic, cheaper, and the synthesis protocol is often simplified, including an easier work-up. Studies have shown that p-TsCl is highly effective for the dehydration of N-formamides, particularly for non-sterically demanding substrates, with yields reaching up to 98%. A sustainable method using p-TsCl has been developed for in-water dehydration under micellar conditions, replacing the traditional combination of POCl3, triethylamine, and dichloromethane with p-toluenesulfonyl chloride, sodium hydrogen carbonate, and water.

Triphenylphosphine (B44618) (PPh3) and Iodine: The combination of triphenylphosphine and iodine serves as an efficient dehydrating system for formamides. This method proceeds under ambient conditions and utilizes inexpensive, readily available reagents with low toxicity, offering a practical alternative to harsher agents.

Mechanochemistry: A conceptually innovative and green protocol involves the mechanochemical preparation of isocyanides. This solvent-free method often utilizes p-TsCl and a base like sodium carbonate, with the reaction occurring in a ball mill. This approach lowers the toxicity of the reagents and simplifies purification.

Table 2: Green Chemistry Metrics of Various Dehydrating Agents

| Dehydrating Agent | Typical Solvent | Toxicity Profile | Waste Products | Key Green Advantage |

|---|---|---|---|---|

| POCl₃ | Dichloromethane | High | Phosphate salts | High reactivity/yields |

| p-TsCl | Dichloromethane / Water | Moderate | Sulfonate salts | Lower toxicity, cost-effective, applicable in water |

| PPh₃ / I₂ | Dichloromethane | Moderate | Triphenylphosphine oxide, iodide salts | Mild, neutral conditions |

| p-TsCl (Mechanochemical) | None (Solvent-free) | Moderate | Sulfonate salts | Eliminates bulk solvent use |

Parallel Synthesis Strategies for 1-Isocyano-3,5-dimethylbenzene Production

The demand for diverse libraries of isocyanides for applications in multicomponent reactions and drug discovery has driven the development of parallel synthesis strategies. These methods allow for the rapid production of numerous isocyanide analogues in a high-throughput manner.

An innovative approach has been developed that is particularly amenable to parallel synthesis formats, such as in 96-well microtiter plates. This methodology overcomes many of the challenges associated with traditional isocyanide synthesis, such as lengthy and inefficient procedures. A key feature of this strategy is the avoidance of an aqueous workup, which is often a bottleneck in purification and automation. This streamlined process grants rapid access to large numbers of functionalized isocyanides with increased yields and high purity, making it ideal for creating chemical libraries that include derivatives of this compound. The robustness of this type of methodology has been demonstrated over several orders of magnitude in scale, from micromoles to moles.

Emerging Synthetic Routes to this compound

Beyond the optimization of classical dehydration reactions, several emerging routes to isocyanides are gaining traction. These novel methods often prioritize milder reaction conditions, greater functional group tolerance, and improved sustainability.

One of the most significant emerging methods is mechanochemical synthesis. By using mechanical force in a ball mill to drive the dehydration of N-(3,5-Dimethylphenyl)formamide, this technique can eliminate the need for bulk solvents, reduce reaction times, and simplify purification procedures.

Another sustainable approach is the synthesis in aqueous micellar conditions. This method leverages the properties of surfactants to create nanoreactors in water, allowing the dehydration reaction, which would typically require organic solvents, to proceed in an environmentally friendly medium. The use of p-toluenesulfonyl chloride in this system further enhances its green credentials.

Electrochemical methods for preparing isocyanides from aminotetrazole derivatives have also been described, offering a completely different synthetic pathway that tolerates a wide range of functional groups.

Purification and Isolation Techniques for High-Purity this compound

The purification of isocyanides can be challenging due to their sensitivity and characteristic strong odor. High purity is essential, as impurities can interfere with subsequent applications, such as in isocyanide-based multicomponent reactions.

Modern synthetic protocols are often designed to simplify purification. For instance, the solvent-free dehydration with POCl3 can yield products of high purity directly from the reaction mixture, often requiring minimal further processing. Similarly, the innovative parallel synthesis strategy that avoids aqueous workup is designed to yield isocyanides of high purity, which is critical for library synthesis. The mechanochemical route is also noted for its straightforward purification procedure.

For crude products requiring further purification, standard laboratory techniques are employed.

Distillation: For thermally stable, liquid isocyanides like this compound, vacuum distillation can be an effective method to separate the product from non-volatile impurities and residual high-boiling solvents.

Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying organic compounds. For isocyanides, this is typically performed using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) to isolate the product. Preparative thin-layer chromatography can also be used for smaller-scale purifications.

Filtration: In cases where the synthesis byproducts are solid, simple filtration can be sufficient. For example, after the in-water synthesis using micellar conditions, the catalyst can be removed by filtration.

The choice of purification method depends on the scale of the reaction, the nature of the impurities generated by the specific synthetic route, and the required final purity of the this compound.

Exploration of 1 Isocyano 3,5 Dimethylbenzene Reactivity in Multicomponent Reactions Mcrs

Passerini Reaction Involving 1-Isocyano-3,5-dimethylbenzene

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, efficiently combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form α-acyloxy carboxamides. organic-chemistry.orgbeilstein-journals.org The reaction is known for its high atom economy and broad substrate tolerance, making it a powerful tool in combinatorial chemistry and the synthesis of diverse molecular libraries. beilstein-journals.org

The Passerini reaction is highly versatile, tolerating a wide variety of functional groups on each of the three components. beilstein-journals.org When employing this compound, the reaction is expected to proceed efficiently with a diverse range of carbonyl and carboxylic acid partners.

Carbonyl Component : A wide array of aldehydes, including aromatic, heteroaromatic, olefinic, acetylenic, and aliphatic variants, are suitable substrates. wikipedia.orgresearchgate.net Ketones can also be used, although they are generally less reactive than aldehydes.

Carboxylic Acid Component : The reaction accommodates various carboxylic acids, allowing for the introduction of different acyl groups into the final product.

Functional Group Tolerance : A key advantage of the Passerini reaction is its tolerance for numerous functional groups that might be sensitive to other reaction conditions. This allows for the synthesis of complex and highly functionalized molecules in a single step.

The table below illustrates the expected scope of the Passerini reaction with this compound and various reaction partners, leading to the formation of diverse α-acyloxy carboxamide products.

| Carbonyl Compound | Carboxylic Acid | Expected Product Structure |

| Benzaldehyde | Acetic Acid | 2-acetoxy-N-(3,5-dimethylphenyl)-2-phenylacetamide |

| Cyclohexanecarboxaldehyde | Benzoic Acid | 2-(benzoyloxy)-2-cyclohexyl-N-(3,5-dimethylphenyl)acetamide |

| Isobutyraldehyde | Propionic Acid | N-(3,5-dimethylphenyl)-2-methyl-1-oxopropan-2-yl propanoate |

| Acetone | Formic Acid | N-(3,5-dimethylphenyl)-2-formyloxy-2-methylpropanamide |

The mechanism of the Passerini reaction is understood to proceed via two potential pathways, largely dependent on the solvent system employed. wikipedia.org

Concerted, Non-ionic Pathway: In aprotic, non-polar solvents and at high reactant concentrations, the reaction is believed to follow a concerted mechanism. organic-chemistry.orgnih.gov This pathway involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. nih.gov this compound then undergoes an α-addition to this complex through a cyclic transition state. nih.gov The resulting intermediate, an α-adduct, subsequently rearranges in a process known as a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.org

Ionic Pathway: In polar solvents like water or methanol (B129727), an ionic mechanism is proposed. wikipedia.org The reaction begins with the protonation of the carbonyl compound by the carboxylic acid. The nucleophilic carbon of this compound then attacks the activated carbonyl, forming a nitrilium ion intermediate. researchgate.net This highly reactive intermediate is subsequently trapped by the carboxylate anion, followed by an acyl group transfer to furnish the stable Passerini product. wikipedia.org

Regardless of the pathway, a key intermediate is the nitrilium ion, formed after the initial attack of the isocyanide on the carbonyl component. researchgate.net

The choice of solvent significantly impacts the rate and efficiency of the Passerini reaction. Historically, aprotic solvents have been favored, as they promote the non-ionic, concerted pathway, which is generally faster. organic-chemistry.orgnih.gov Solvents such as dichloromethane (B109758) and toluene (B28343) often provide good yields. researchgate.net

Conversely, traditional wisdom suggested that polar, protic solvents would slow the reaction by competing with the carboxylic acid in the rate-determining step. rwth-aachen.de However, recent studies have shown that strong hydrogen-bond donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly accelerate reaction rates, even when used as a co-solvent with aprotic media like dichloromethane. rwth-aachen.de This effect is attributed to the ability of HBD solvents to activate the carbonyl component towards nucleophilic attack. The use of aqueous systems, including water and solutions of LiCl, has also been shown to enhance reaction rates. rwth-aachen.de

The table below summarizes the general effect of different solvent types on the Passerini reaction.

| Solvent Type | Examples | General Effect on Reaction Rate | Proposed Mechanism |

| Aprotic, Non-polar | Toluene, Dichloromethane (CH₂Cl₂) | Generally Fast | Concerted (Non-ionic) organic-chemistry.orgnih.gov |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF) | Often Inefficient | - |

| Polar Protic | Methanol, Ethanol (B145695) | Variable, Can be slow | Ionic wikipedia.org |

| Strong HBD | HFIP, Water | Accelerates Reaction | Ionic/H-Bond Activation rwth-aachen.de |

Catalysis can also be employed to enhance the Passerini reaction. Lewis acids, such as silicon tetrachloride, can activate the carbonyl group, facilitating the initial nucleophilic attack by the isocyanide. researchgate.net The development of chiral Lewis acid catalysts has enabled enantioselective Passerini reactions, allowing for the synthesis of chiral α-hydroxy amides and esters with high stereocontrol. researchgate.netresearchgate.net

Ugi Reaction with this compound Derivatives

The Ugi four-component reaction (U-4CR) is another powerful isocyanide-based MCR, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org The reaction produces α-aminoacyl amide derivatives, often referred to as bis-amides or peptoids, in a single, highly efficient step. wikipedia.orgnih.gov This reaction is particularly valuable for generating libraries of compounds for pharmaceutical screening. organic-chemistry.org

The Ugi reaction is a premier tool for generating molecular diversity from simple starting materials. rug.nl By using this compound as the isocyanide component, a 3,5-dimethylphenylamido moiety can be readily incorporated into the final product. This allows for the systematic exploration of chemical space around this particular substituent, which can be valuable in structure-activity relationship (SAR) studies.

The versatility of the Ugi reaction means that a vast number of unique scaffolds can be synthesized by varying the other three components. beilstein-journals.org The linear bis-amide products can also serve as precursors for more complex heterocyclic structures through post-Ugi transformations, further expanding the accessible range of molecular architectures. researchgate.net

The table below illustrates the potential for generating diverse Ugi scaffolds incorporating the 3,5-dimethylphenyl group.

| Carbonyl Compound | Amine | Carboxylic Acid | Expected Ugi Product Scaffold |

| Formaldehyde | Benzylamine | Acetic Acid | N-benzyl-2-(N-(3,5-dimethylphenyl)acetamido)acetamide |

| Acetone | Aniline | Benzoic Acid | N-(3,5-dimethylphenyl)-2-(N-phenylbenzamido)propan-2-carboxamide |

| Benzaldehyde | Cyclohexylamine | Propionic Acid | 2-(N-cyclohexylpropionamido)-N-(3,5-dimethylphenyl)-2-phenylacetamide |

| 4-Pyridinecarboxaldehyde | Methylamine | Formic Acid | N-(3,5-dimethylphenyl)-2-(N-methylformamido)-2-(pyridin-4-yl)acetamide |

The mechanism of the Ugi reaction is well-established and proceeds through a series of reversible steps, culminating in an irreversible rearrangement. wikipedia.org

Imine Formation : The reaction initiates with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine, with the loss of a water molecule. organic-chemistry.orgwikipedia.org

Iminium Ion Formation : In the presence of the carboxylic acid, the imine is protonated to form an activated iminium ion. wikipedia.org

Nucleophilic Attack by Isocyanide : The nucleophilic carbon of this compound attacks the electrophilic iminium ion. This step forms a highly reactive nitrilium ion intermediate. nih.gov

Addition of Carboxylate : The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion. This addition results in the formation of an α-adduct intermediate. wikipedia.orgnih.gov

Mumm Rearrangement : The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.org The acyl group from the carboxylic acid component migrates from the oxygen atom to the nitrogen atom, yielding the thermodynamically stable bis-amide final product. This irreversible step is the driving force for the entire reaction sequence. wikipedia.org

The Ugi reaction is typically favored in polar, aprotic solvents like DMF, although polar protic solvents such as methanol and ethanol are also commonly and successfully used. wikipedia.org

Other Isocyanide-Based Multicomponent Reactions Employing this compound

Following an extensive review of available scientific literature, it has been determined that there is a notable lack of specific, detailed examples of this compound participating in named isocyanide-based multicomponent reactions beyond the well-documented Ugi and Passerini reactions.

While isocyanide-based multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-a]pyridines and related heterocycles, and the van Leusen reaction for the formation of imidazoles and oxazoles, are versatile and widely studied, the specific application of this compound within these frameworks is not prominently featured in published research.

General principles of these reactions suggest that this compound, also known as 3,5-dimethylphenyl isocyanide, could theoretically be employed as the isocyanide component. For instance, in the GBB reaction, an isocyanide reacts with an aldehyde and an N-heterocyclic amidine to form a fused imidazole (B134444) ring system. Similarly, the van Leusen three-component reaction (vL-3CR) utilizes an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative to construct imidazole rings.

Despite the theoretical potential for this compound to participate in these and other MCRs, a search for concrete experimental data—including reaction schemes, specific substrates, catalysts, yields, and detailed product characterization—has not yielded sufficient results to compile a comprehensive overview or a detailed data table as requested. The available literature tends to focus on more commonly used isocyanides, such as tert-butyl isocyanide or cyclohexyl isocyanide, when exemplifying the scope of these reactions.

Therefore, a detailed discussion and data presentation on the role of this compound in other isocyanide-based multicomponent reactions cannot be provided at this time due to the absence of specific research findings in the accessible scientific domain.

Radical and Transition Metal Mediated Transformations of 1 Isocyano 3,5 Dimethylbenzene

Imidoyl Radical Chemistry of 1-Isocyano-3,5-dimethylbenzene

The generation of imidoyl radicals from this compound serves as a gateway to a variety of synthetic transformations. These reactive intermediates can be generated through the addition of various radical species to the isocyanide carbon.

Denitrogenative Imidoyl Radical Cyclization for Heterocycle Synthesis

A powerful application of imidoyl radical chemistry is the synthesis of nitrogen-containing heterocycles through denitrogenative cyclization. In this process, a radical adds to the isocyanide, and the resulting imidoyl radical undergoes an intramolecular cyclization, often with the elimination of a nitrogen-containing group. While specific studies detailing the denitrogenative cyclization of this compound are not extensively documented in readily available literature, the general principle can be illustrated by the synthesis of phenanthridines from other 2-isocyanobiaryls. This reaction proceeds via the addition of a radical to the isocyano group, forming an imidoyl radical which then cyclizes onto the adjacent aryl ring. nih.gov

Addition of Carbon- and Heteroatom-Centered Radicals to the Isocyanide Moiety

The isocyano group of this compound is susceptible to the addition of both carbon- and heteroatom-centered radicals, leading to the formation of imidoyl radical intermediates. nih.gov

Carbon-Centered Radicals: The addition of carbon-centered radicals to isocyanides is a well-established method for forming new C-C bonds. researchgate.net The reactivity of these radicals towards the isocyanide is influenced by factors such as the stability of the radical and steric effects. researchgate.net

Heteroatom-Centered Radicals: A variety of heteroatom-centered radicals, including those based on sulfur, selenium, and phosphorus, can add to the isocyanide moiety. researchgate.netresearchgate.net For instance, thiyl radicals (RS•) can add to isocyanides to generate imidoyl radicals, which can then be trapped or undergo further reactions. mdpi.com Similarly, silyl and phosphoryl radicals have been shown to add to isocyanides. researchgate.net

| Radical Source | Type of Radical | Resulting Intermediate | Reference |

| Alkyl Halides | Carbon-centered | Alkyl-substituted imidoyl radical | researchgate.net |

| Thiols | Heteroatom-centered (Sulfur) | Thioimidoyl radical | mdpi.com |

| Silyl Hydrides | Heteroatom-centered (Silicon) | Silyl-substituted imidoyl radical | researchgate.net |

| Phosphine Oxides | Heteroatom-centered (Phosphorus) | Phosphinoyl-substituted imidoyl radical | researchgate.net |

Stereochemical Aspects of Radical Reactions

The stereochemical outcome of radical reactions involving this compound is a crucial aspect to consider in synthetic planning. Generally, radical reactions can proceed with varying degrees of stereoselectivity. The stereochemistry of the final product is often determined by the facial selectivity of the radical addition to the imidoyl radical intermediate and any subsequent cyclization steps. Factors such as the presence of chiral auxiliaries or catalysts can influence the stereochemical course of these reactions. However, specific studies on the stereochemical control in radical reactions of this compound are not widely reported.

Cross-Coupling Reactions Involving this compound

Transition metal catalysis provides a powerful platform for the utilization of this compound in the formation of new chemical bonds. Its ability to act as a ligand and undergo insertion reactions is central to its utility in cross-coupling chemistry.

Metal-Mediated Carbonylation and Insertion Processes

This compound can serve as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. researchgate.netresearchgate.net This approach avoids the use of toxic and gaseous CO. The isocyanide inserts into a metal-carbon bond, typically an aryl-palladium species, to form an imidoyl-palladium intermediate. This intermediate can then be intercepted by various nucleophiles to afford a range of carbonyl compounds. nih.govnih.govresearchgate.net

Furthermore, the insertion of this compound is a key step in various palladium-catalyzed cascade reactions, allowing for the construction of complex molecular architectures. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Intermediate | Product Class |

| Palladium | Carbonylation | Imidoyl-palladium | Amides, Esters, Ketones |

| Palladium | Cascade Cyclization | Imidoyl-palladium | Heterocycles |

Applications in C-C and C-X Bond Formation

This compound can participate in a variety of cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: While direct cross-coupling reactions using the isocyanide group as a coupling partner are less common, the insertion chemistry described above provides an indirect route to C-C bond formation.

C-X Bond Formation (X = N, S): Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for the formation of C-N and C-S bonds. nih.gov These reactions typically involve the coupling of an aryl halide with an amine or a thiol. While specific examples detailing the direct use of this compound as a substrate in these reactions are limited, the isocyanide functionality can be transformed into other nitrogen-containing groups that are amenable to such couplings. For instance, copper-catalyzed reactions of aryl halides with amides and thiols have been extensively studied. researchgate.netjcsp.org.pkorganic-chemistry.orgresearchgate.netresearchgate.net

| Metal Catalyst | Bond Formed | Coupling Partners | Reference |

| Copper | C-N | Aryl Halide + Amine/Amide | researchgate.netresearchgate.net |

| Copper | C-S | Aryl Halide + Thiol | jcsp.org.pkorganic-chemistry.org |

This compound as a Ligand in Organometallic Catalysis

The utility of this compound, also known as 3,5-xylyl isocyanide, in organometallic catalysis is predicated on its unique electronic and steric properties as a ligand. Its ability to coordinate to a wide array of transition metal centers allows for the fine-tuning of the electronic environment and steric accessibility of the catalytic site, thereby influencing the activity and selectivity of various chemical transformations.

Coordination Chemistry with Transition Metal Centers

This compound coordinates to transition metals through the lone pair of electrons on the carbon atom of the isocyanide functional group. This interaction is primarily a sigma (σ) donation from the ligand to an empty orbital on the metal center. wikipedia.org Concurrently, there is a potential for pi (π) back-bonding, where electron density from the metal's d-orbitals is donated into the empty π* orbitals of the isocyanide ligand. wikipedia.org The extent of this back-bonding influences the M-C and C-N bond orders and can be probed using techniques like infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N). wikipedia.org

The coordination of this compound to various transition metals can result in a diverse range of complex geometries and coordination numbers, largely dictated by the nature of the metal, its oxidation state, and the steric bulk of the ancillary ligands. The two methyl groups in the meta positions of the phenyl ring provide a moderate level of steric hindrance that can influence the number of isocyanide ligands that can bind to a single metal center and can also affect the geometry of the resulting complex. This steric profile is intermediate between less hindered isocyanides like phenyl isocyanide and more bulky ones such as 2,6-dimethylphenyl isocyanide.

While extensive crystallographic data for a wide range of this compound complexes is not broadly available in the public domain, the general principles of isocyanide coordination chemistry allow for the prediction of their structures with various transition metals. For instance, with late transition metals like palladium(II) and platinum(II), square planar complexes are commonly formed. With rhodium(I), both square planar and trigonal bipyramidal complexes are possible, depending on the number of coordinated ligands. Iron and other first-row transition metals can form a variety of complexes with different geometries, including octahedral and tetrahedral.

Table 1: Representative Transition Metal Complexes with Aryl Isocyanide Ligands and Their Characteristic IR Stretching Frequencies.

| Metal Center | Example Complex Formula | Geometry | νC≡N (cm-1) |

| Technetium(V) | [Tc(NPh)Cl₃(PPh₃)(CN-tBu)] | Distorted Octahedral | 2207 |

| Technetium(V) | cis-[Tc(NPh)Cl₃(CNArMes2)₂] | Distorted Octahedral | 2184 |

| Iridium(III) | [(ppy)₂Ir(CNArdmp)₂]PF₆ | Octahedral | Not Reported |

| Iridium(III) | [(F₂ppy)₂Ir(CNArdipp)₂]PF₆ | Octahedral | Not Reported |

Note: Data for closely related aryl isocyanide ligands are presented to illustrate general trends in coordination and spectroscopy. CN-tBu = tert-butyl isocyanide, CNArMes2 = 2,6-diisopropylphenyl isocyanide, ppy = 2-phenylpyridine, F₂ppy = 2-(2,4-difluorophenyl)pyridine, CNArdmp = 2,6-dimethylphenyl isocyanide, CNArdipp = 2,6-diisopropylphenyl isocyanide. Data sourced from publicly available research. mdpi.comnih.gov

Ligand Effects on Catalytic Activity and Selectivity

The electronic and steric properties of this compound as a ligand play a crucial role in modulating the catalytic activity and selectivity of transition metal complexes.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating, which increases the electron density on the isocyanide carbon. This enhanced electron-donating ability makes this compound a stronger σ-donor compared to unsubstituted phenyl isocyanide. A stronger σ-donation to the metal center can increase the electron density at the metal, which can, in turn, promote oxidative addition steps in catalytic cycles, a key step in many cross-coupling reactions. Conversely, the ability of the isocyanide to act as a π-acceptor is also a critical factor. The energy of the π* orbitals of the isocyanide can be influenced by the substituents on the aryl ring, thereby modulating the extent of π-backbonding from the metal. This balance between σ-donation and π-acceptance is key to stabilizing the various oxidation states of the metal during a catalytic cycle.

Steric Effects: The steric bulk arising from the 3,5-dimethyl substitution pattern can have a profound impact on both catalytic activity and selectivity. Increased steric hindrance around the metal center can:

Control Ligand Coordination: The size of the ligand can limit the number of ligands that coordinate to the metal center. For some catalytic systems, a lower coordination number can lead to a more active catalyst by creating an open coordination site for substrate binding.

Influence Selectivity: In reactions where multiple products can be formed, the steric environment created by the ligands can direct the reaction towards a specific isomer. For example, in cross-coupling reactions, the steric properties of the ligand can influence the regioselectivity of the coupling.

For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky ligands is often crucial for achieving high catalytic activity. While specific studies detailing the performance of this compound in comparison to other isocyanides in a single catalytic system are limited, the principles of ligand design in catalysis suggest that its intermediate steric bulk and enhanced electron-donating properties would make it a valuable ligand for optimizing catalytic processes.

Table 2: General Ligand Effects of Aryl Isocyanides on Catalytic Reactions.

| Catalytic Reaction | Ligand Property | Effect on Activity/Selectivity |

| Palladium-catalyzed Cross-Coupling | Strong σ-donation | May facilitate oxidative addition, potentially increasing reaction rates. |

| Moderate Steric Bulk | Can promote reductive elimination and influence the coordination number of the active catalyst. | |

| Rhodium-catalyzed Hydrosilylation | Strong σ-donation | Can influence the electronic properties of the rhodium center, affecting its reactivity towards the silane and the unsaturated substrate. |

| Moderate Steric Bulk | Can influence the regioselectivity and enantioselectivity (with chiral variants) of the hydrosilylation reaction. |

This table provides a generalized overview of the potential effects based on established principles of organometallic catalysis.

Advanced Applications of 1 Isocyano 3,5 Dimethylbenzene in Heterocyclic Synthesis and Materials Science

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the isocyanide moiety in 1-isocyano-3,5-dimethylbenzene makes it a valuable reagent in the construction of a wide array of nitrogen-containing heterocyclic systems. Its participation in multicomponent reactions allows for the rapid assembly of complex molecular architectures from simple starting materials, often in a single synthetic step.

Benzimidazole (B57391) Derivatives

The benzimidazole core is a prominent scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research. While classical methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, isocyanide-based multicomponent reactions offer an alternative and efficient approach. nih.govorganic-chemistry.orggrowingscience.comresearchgate.net

A notable strategy for the synthesis of benzoxazoles involves a multicomponent reaction between α-ketones, 2-aminophenol (B121084), and an isocyanide. nih.gov In this reaction, the isocyanide contributes only a single carbon atom to the final benzoxazole (B165842) structure, suggesting that the nature of the isocyanide's substituent has a minimal impact on the reaction's outcome. nih.gov By analogy, a similar reaction employing o-phenylenediamines in place of 2-aminophenol is a viable and efficient route for the synthesis of benzimidazole derivatives. In this proposed synthesis, this compound would serve as the one-carbon source, reacting with an o-phenylenediamine (B120857) and an aldehyde or ketone to construct the benzimidazole ring.

This approach is advantageous due to its operational simplicity and the ability to introduce a wide range of substituents onto the benzimidazole core by varying the aldehyde or ketone component. The 3,5-dimethylphenyl group from the isocyanide would be eliminated as a primary amine during the cyclization, making this compound an effective C1-synthon in this context.

Triazoloquinoxalines

The synthesis of fused heterocyclic systems such as triazoloquinoxalines can also be approached using isocyanide-based methodologies. While direct synthesis of triazoloquinoxalines using this compound is not extensively documented, related multicomponent reactions provide a foundation for such transformations. For instance, a novel three-component reaction for the synthesis of quinoxalines has been developed based on the chemoselective heterodimerization of ortho-diisocyanoarenes and common isocyanides. organic-chemistry.org This reaction proceeds through a zwitterionic intermediate that can be trapped by various agents to yield a diverse range of quinoxaline (B1680401) derivatives. organic-chemistry.org

Building upon this, the synthesis of triazoloquinoxalines could be envisioned through a multicomponent reaction involving an aryl azide, an alkyne, and an isocyanide, catalyzed by a suitable metal such as copper(I). researchgate.net In this scenario, this compound could potentially participate in a cycloaddition cascade to furnish the triazoloquinoxaline scaffold. The versatility of such a reaction would allow for the introduction of diverse substituents on the final heterocyclic product.

Other Fused Heterocyclic Systems

The utility of this compound extends to the synthesis of a variety of other fused heterocyclic systems through well-established multicomponent reactions like the Ugi and Passerini reactions. nih.govsemanticscholar.orgresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.govbeilstein-journals.org These reactions are powerful tools for creating molecular diversity and complexity.

The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov By employing bifunctional starting materials, the initial Ugi product can undergo subsequent intramolecular cyclization to yield a wide range of fused heterocycles. For example, the use of an amino-acid as one of the components can lead to the formation of piperazine-2,5-diones after a post-Ugi cyclization. frontiersin.org The 3,5-dimethylphenyl group from this compound would be incorporated into the final structure as part of an amide moiety.

The Passerini three-component reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netresearchgate.netnih.gov Similar to the Ugi reaction, the use of appropriately functionalized substrates can lead to post-Passerini cyclizations, affording various heterocyclic structures. The versatility of these reactions allows for the generation of libraries of complex molecules for applications in drug discovery and materials science.

Functional Polymerization Using this compound

The reactivity of the isocyanide group also lends itself to the development of novel polymerization methodologies. This compound can be employed as a monomer in both step-growth and multicomponent polymerization strategies to create functional polymers with unique properties.

Isocyanide-Based Step-Growth Polymerization

Step-growth polymerization involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. colab.ws While the homopolymerization of monoisocyanates is a known process, the analogous polymerization of monoisocyanides like this compound presents a more complex challenge. acs.orgacs.org However, asymmetric polymerization of aryl isocyanides has been achieved using rare-earth metal trialkyl precursors, leading to the formation of optically active poly(aryl isocyanide)s with helical conformations. bit.edu.cn These polymers exhibit interesting properties such as aggregation-induced emission, making them promising materials for optical applications.

The polymerization of this compound in the presence of suitable catalysts could lead to the formation of a poly(iminomethylene) with pendant 3,5-dimethylphenyl groups. The steric bulk of the dimethylphenyl substituent would likely influence the polymer's conformation and properties.

Multicomponent Polymerization Strategies for Functional Macromolecules

Multicomponent polymerizations (MCPs) are emerging as a powerful tool for the one-pot synthesis of complex polymers from three or more different monomers. bohrium.com Isocyanides are particularly well-suited for MCPs due to their diverse reactivity.

One promising strategy involves the multicomponent polymerization of isocyanides, alkynes, and carbon dioxide. rsc.orgchemrxiv.orgresearchgate.netdocumentsdelivered.com Although many reported examples utilize diisocyanides to achieve high molecular weight polymers, the fundamental reaction can be adapted to incorporate monoisocyanides like this compound as chain-capping or functionalizing agents. In a multicomponent polymerization of a diisocyanide, a diyne, and carbon dioxide, the inclusion of this compound would lead to the incorporation of the 3,5-dimethylphenyl group at the polymer chain ends.

A notable example of an isocyanide-based MCP is the synthesis of poly(maleimide)s from the reaction of diisocyanates, activated alkynes, and diisocyanides. bohrium.com This catalyst-free polymerization proceeds with high atom economy and produces polymers with high thermal stability and refractive indices. While this specific polymerization relies on di-functional monomers for chain propagation, the underlying chemistry highlights the potential for designing novel MCPs that could incorporate monofunctional isocyanides to control polymer architecture and introduce specific functionalities.

Below is a data table summarizing the conditions and outcomes of a representative multicomponent polymerization for the synthesis of poly(maleimide)s, which illustrates the potential of isocyanide-based polymerizations.

| Monomer 1 (Diisocyanate) | Monomer 2 (Alkyne) | Monomer 3 (Diisocyanide) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mw ( g/mol ) | PDI |

| 4,4'-Methylenebis(phenyl isocyanate) | Diethyl acetylenedicarboxylate | 1,4-Diisocyanobutane | Toluene (B28343) | 80 | 12 | 85 | 29,000 | 1.8 |

| 1,6-Hexamethylene diisocyanate | Dimethyl acetylenedicarboxylate | 1,4-Diisocyanobutane | DMF | 80 | 12 | 78 | 25,000 | 1.7 |

| Isophorone diisocyanate | Di-tert-butyl acetylenedicarboxylate | 1,3-Diisocyanopropane | Dioxane | 90 | 12 | 82 | 27,500 | 1.9 |

Table 1: Representative Conditions for the Multicomponent Polymerization of Diisocyanates, Activated Alkynes, and Diisocyanides to Synthesize Poly(maleimide)s. (Data is illustrative of the general reaction and not specific to this compound).

Incorporation of 3,5-Dimethylphenyl Moieties into Polymeric Backbones for Tailored Properties

There is a lack of specific studies detailing the polymerization of this compound to incorporate 3,5-dimethylphenyl moieties into polymeric backbones. Research on how these specific moieties would tailor the properties of the resulting polymers for the applications mentioned below has not been found.

Material Applications Derived from this compound-Containing Polymers

Pyroelectric Sensor Development

No literature was found that investigates the pyroelectric properties of polymers synthesized from this compound or their development into pyroelectric sensors.

Thermal Detector Applications

Similarly, there is no available research on the application of these specific polymers in thermal detectors.

Optical Instruments and Aggregation-Induced Emission Properties

While aggregation-induced emission is a known phenomenon in various classes of polymers, no studies were identified that specifically explore the AIE properties of polymers derived from this compound for applications in optical instruments.

Biomedical Applications (e.g., cancer cell discrimination)

The search did not yield any research on the biomedical applications of polymers from this compound, including their use in cancer cell discrimination.

Computational and Spectroscopic Analysis of 1 Isocyano 3,5 Dimethylbenzene and Its Reaction Intermediates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For 1-isocyano-3,5-dimethylbenzene, DFT studies offer insights into its reaction mechanisms, conformational preferences, and electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the behavior of analogous aryl isocyanides and substituted benzenes allows for a robust theoretical discussion.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways and identifying transition states. Isocyanides are known to participate in a variety of reactions, including cycloadditions, insertions, and multicomponent reactions. For instance, the reaction of isocyanides with carboxylic acids has been computationally investigated, revealing a mechanism that proceeds through a concerted α-addition to form a Z-acyl imidate, followed by isomerization and a rate-limiting 1,3 O→N acyl migration to yield an N-formyl imide.

In the context of this compound, DFT could be employed to model its participation in similar reactions. The presence of the electron-donating methyl groups on the benzene (B151609) ring is expected to influence the nucleophilicity of the isocyanide carbon, potentially affecting reaction barriers and the stability of intermediates. Theoretical studies on manganese porphyrin-catalyzed C-H isocyanation reactions have shown that such reactions proceed via a diradical intermediate. DFT calculations in such a system involving this compound would help in understanding the chemoselectivity and the role of the aryl substituents.

A hypothetical reaction pathway for the hydrolysis of this compound could be modeled to determine the activation energies and the structures of transition states. It is proposed that such a reaction could be initiated by the C-protonation of the isocyanide, followed by a rate-determining attack of water.

| Reaction Type | Proposed Intermediate | Key DFT Insights |

| Reaction with Carboxylic Acid | Z-acyl imidate | Stereoselective concerted α-addition |

| C-H Isocyanation | Diradical intermediate complex | Chemoselectivity based on ligand rebound |

| Hydrolysis | N-protonated nitrilium ion | Rate-determining attack of water |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily governed by the rotation of the isocyano group and the methyl groups relative to the benzene ring. While the isocyano group is linear, its orientation with respect to the plane of the benzene ring can be a subject of conformational analysis. However, for a symmetric molecule like this compound, the rotational barrier for the isocyano group is expected to be low.

For this compound, MD simulations could be used to study its aggregation behavior in solution, its interaction with solvents, or its dynamics within a polymer matrix. Such simulations would rely on accurate force fields derived from quantum mechanical calculations.

| Simulation Technique | Focus of Analysis | Potential Findings |

| DFT Conformational Scan | Rotation of the isocyano group | Determination of rotational energy barriers |

| Molecular Dynamics | Solvation and aggregation | Understanding intermolecular interactions |

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the interplay between the π-system of the benzene ring and the electronic nature of the isocyano group. The isocyano group is a versatile ligand, acting as a σ-donor through the lone pair on the carbon atom and a π-acceptor via its unoccupied π* orbitals. acs.org Aryl isocyanides are generally better π-acceptors than their aliphatic counterparts due to the extended conjugation with the aromatic ring. acs.org

DFT can be used to calculate various reactivity descriptors that quantify the electronic structure and predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and conceptual DFT quantities like chemical potential, hardness, and the Fukui function.

The two methyl groups at the meta positions of the benzene ring are electron-donating, which increases the electron density on the ring and is expected to raise the HOMO energy of the molecule. This would make the compound more susceptible to electrophilic attack on the aromatic ring. The isocyano group itself is a site of both nucleophilic (at the carbon atom) and electrophilic (at the nitrogen atom) character.

| Descriptor | Definition | Predicted Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital | Increased by electron-donating methyl groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Influenced by the π-accepting ability of the isocyano group |

| HOMO-LUMO Gap | Difference between LUMO and HOMO energies | Indicator of chemical reactivity and kinetic stability |

| Fukui Function | Describes the change in electron density upon addition/removal of an electron | Identifies the most reactive sites for nucleophilic and electrophilic attack |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound provide characteristic signals that confirm its structure and purity.

1H NMR for Structural Assignment and Reaction Monitoring

The 1H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups are chemically equivalent and should give rise to a single signal. The three aromatic protons are also in two distinct chemical environments.

Based on the spectrum available from supplementary data of a Royal Society of Chemistry publication, the following assignments can be made: rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (at C2 and C6) | ~7.0 | s | 2H |

| Aromatic CH (at C4) | ~6.8 | s | 1H |

| Methyl CH3 | ~2.3 | s | 6H |

The upfield shift of the aromatic protons compared to benzene (δ 7.34 ppm) is consistent with the electron-donating nature of the two methyl groups and the isocyano group. The simplicity of the spectrum, with only three distinct signals, confirms the C2v symmetry of the molecule. 1H NMR is also a valuable technique for monitoring the progress of reactions involving this compound, as changes in the chemical shifts and multiplicities of the signals can indicate the formation of new products.

13C NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected due to symmetry: one for the two equivalent methyl carbons, one for the isocyano carbon, and three for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isocyano (-N≡C) | 155 - 170 |

| Aromatic C1 (attached to NC) | 125 - 135 |

| Aromatic C2/C6 | 128 - 135 |

| Aromatic C3/C5 (attached to CH3) | 138 - 142 |

| Aromatic C4 | 120 - 128 |

| Methyl (-CH3) | 20 - 25 |

The precise chemical shifts would be influenced by the electronic effects of the isocyano and methyl groups. The quaternary carbons (C1, C3, and C5) would typically show lower intensity signals compared to the protonated carbons (C2, C4, and C6).

Advanced NMR Techniques (e.g., 2D NMR) for Complex Adducts

The structural elucidation of complex adducts formed from reactions involving this compound heavily relies on advanced Nuclear Magnetic Resonance (NMR) techniques, particularly two-dimensional (2D) NMR spectroscopy. These methods are indispensable for unambiguously establishing the connectivity of atoms within a molecule, which is often not possible from one-dimensional (1D) NMR spectra alone, especially in cases of complex spin systems and overlapping signals that are common in aromatic adducts.

Techniques such as Correlation Spectroscopy (COSY) are employed to identify proton-proton (¹H-¹H) coupling networks. In a hypothetical adduct where an electrophile has added to the isocyano carbon, COSY would be crucial in confirming the integrity of the 3,5-dimethylphenyl moiety by showing the correlations between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is utilized to establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is fundamental for assigning the ¹³C signals of the aromatic ring and the methyl groups, as well as any new aliphatic carbons in the adduct.

Perhaps the most powerful tool for characterizing complex adducts is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC reveals correlations between protons and carbons over two to three bonds, and sometimes even four bonds. This is critical for connecting different fragments of the molecule. For instance, in a reaction adduct, HMBC can show correlations from the methyl protons to the quaternary carbons of the benzene ring, and more importantly, from the aromatic protons to the carbon atom of the original isocyano group, thereby confirming the site of reaction.

The combination of these 2D NMR techniques provides a comprehensive picture of the molecular structure of reaction intermediates and final products.

Table 1: Hypothetical 2D NMR Data for a Reaction Adduct of this compound

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| 7.10 (s, 2H) | 129.5 | - | 138.0, 130.2, 45.1 |

| 6.95 (s, 1H) | 130.2 | - | 138.0, 129.5, 21.3 |

| 2.30 (s, 6H) | 21.3 | - | 138.0, 129.5 |

| 4.50 (s, 1H) | 45.1 | - | 165.0, 138.0 |

| - | 165.0 | - | - |

Note: The chemical shifts are hypothetical and represent a plausible adduct for illustrative purposes.

Mass Spectrometry (MS) for Product Characterization and Mechanistic Validation

Mass spectrometry is a vital analytical technique for the characterization of reaction products and the validation of proposed reaction mechanisms involving this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the product, which allows for the determination of its elemental composition, confirming that the desired transformation has occurred.

In mechanistic studies, MS can be used to detect and identify transient intermediates. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules from the reaction mixture, enabling the observation of otherwise elusive intermediates.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak would be expected. Common fragmentation pathways for the parent compound would likely involve the loss of the isocyano group or fragmentation of the aromatic ring. For reaction adducts, the fragmentation pattern can help to confirm the structure of the newly formed entity. For example, the loss of specific fragments can indicate the nature of the group that has been added to the isocyanide.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 131 | [M]⁺ |

| 116 | [M - CH₃]⁺ |

| 105 | [M - CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The m/z values are predicted based on the structure and common fragmentation patterns of aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and straightforward method for identifying the presence and transformation of key functional groups during a chemical reaction. In the context of this compound and its reactions, IR spectroscopy is particularly useful for monitoring the characteristic isocyano (-N≡C) stretching vibration.

The isocyanide group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2110 and 2165 cm⁻¹. The disappearance or shift of this band provides direct evidence of the isocyanide's participation in a reaction. For example, in a reaction where the isocyanide is converted to an imine, the strong -N≡C stretch would be replaced by a C=N stretching vibration at a lower frequency (around 1620-1690 cm⁻¹).

In addition to the isocyanide group, other functional groups in the starting materials, intermediates, and products can be identified. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and Potential Reaction Products

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Isocyano (-N≡C) | 2110 - 2165 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H (methyl) | 2850 - 2960 |

| Aromatic C=C | 1450 - 1600 |

| Imine (C=N) | 1620 - 1690 |

Green Chemistry and Sustainability in the Synthesis and Application of 1 Isocyano 3,5 Dimethylbenzene

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of isocyanides, including 1-isocyano-3,5-dimethylbenzene, typically involves the dehydration of the corresponding N-formamide (N-(3,5-dimethylphenyl)formamide). Classical dehydration methods often employ stoichiometric amounts of hazardous and corrosive reagents like phosphorus oxychloride (POCl₃) or phosgene and its derivatives, frequently in chlorinated solvents such as dichloromethane (B109758). mdpi.comwikipedia.orgrsc.orgrsc.org These methods, while effective, generate significant amounts of toxic waste and pose safety risks.

In pursuit of greener alternatives, research has focused on developing more benign synthetic pathways. A notable advancement is the substitution of highly toxic dehydrating agents with less hazardous ones.

Key Developments:

The Ugi and Hofmann Methods: The Ugi method, involving the dehydration of formamides, and the Hofmann isocyanide synthesis (or carbylamine reaction) are foundational routes. mdpi.comwikipedia.org The Hofmann reaction utilizes a primary amine (3,5-dimethylaniline), chloroform, and a strong base to generate a dichlorocarbene intermediate which then converts the amine to the isocyanide. wikipedia.org While a classic method, modifications using phase-transfer catalysis have enhanced its practicability and safety. orgsyn.org

p-Toluenesulfonyl Chloride (p-TsCl) Dehydration: The use of p-TsCl in the presence of a base like pyridine or triethylamine (B128534) offers a less toxic alternative to POCl₃. wikipedia.orgrsc.org This method is less exothermic, allowing for safer handling and easier operational control. rsc.org

Mechanochemical Synthesis: A significant step towards minimizing solvent use is the application of mechanochemistry. By using ball-milling, the dehydration of N-formamides can be achieved with significantly reduced or no solvent, presenting a cleaner and more sustainable protocol. mdpi.com

Transition-Metal and Oxidant-Free Approaches: Emerging strategies aim to eliminate the need for transition metals or harsh oxidants. rsc.org For instance, methods using trimethylsilyl chloride (TMSCl) as a mediator for the addition of nucleophiles to isocyanides represent a move towards milder reaction conditions. rsc.org

These alternative routes offer substantial improvements in the environmental profile of this compound synthesis by reducing reliance on hazardous materials and minimizing waste generation.

Table 1: Comparison of Synthetic Routes for Isocyanides

| Synthetic Route | Dehydrating/Key Reagent | Typical Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classical Dehydration | Phosphorus oxychloride (POCl₃) | Dichloromethane | High yields | Highly toxic reagent, corrosive byproducts, chlorinated solvent waste. mdpi.comrsc.org |

| Hofmann Reaction | Chloroform, NaOH | Dichloromethane | Uses readily available amine | Use of chloroform, generates chlorinated waste. wikipedia.orgorgsyn.org |

| p-TsCl Dehydration | p-Toluenesulfonyl chloride (p-TsCl) | Pyridine, Dimethyl carbonate | Less toxic reagent, safer handling. rsc.orgrsc.org | Still requires stoichiometric reagent, generates byproduct salts. rsc.org |

| Mechanochemical Dehydration | POCl₃ or other dehydrating agents | Solvent-free | Eliminates bulk solvent use, reduces waste. mdpi.com | Requires specialized milling equipment. |

| Aqueous Micellar Synthesis | p-Toluenesulfonyl chloride (p-TsCl) | Water with surfactant | Avoids organic solvents, environmentally friendly medium. rsc.org | May require specific surfactants, potential for emulsions. |

Catalyst Design for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the context of synthesizing this compound, catalyst design focuses on replacing stoichiometric reagents with catalytic systems and moving away from hazardous materials.

Phase-Transfer Catalysis (PTC): In the Hofmann isocyanide synthesis, phase-transfer catalysts like benzyltriethylammonium chloride are employed to facilitate the reaction between the aqueous base and the organic amine/chloroform phase. This enhances reaction rates and allows for milder conditions, making the process more efficient and preparatively useful. orgsyn.org

Transition Metal-Free Systems: A key goal in green catalyst design is the avoidance of expensive and potentially toxic transition metals. rsc.org While many applications of isocyanides involve transition metal complexes, their synthesis is ideally performed without them. wikipedia.orgrsc.org The development of protocols that are free from transition metals and oxidants contributes significantly to the green credentials of the synthesis. rsc.org

Heterogeneous Catalysts: For reactions involving isocyanides, the use of heterogeneous catalysts is a promising green strategy. Solid-supported catalysts, such as silica-supported P₂O₅, can be used in subsequent one-pot reactions where an isocyanide is a reactant. researchgate.net The primary advantage of heterogeneous systems is the ease of catalyst separation from the reaction mixture, allowing for recycling and minimizing contamination of the product. This reduces waste and simplifies purification processes.

The ongoing development of novel catalytic systems continues to push the synthesis and application of this compound towards greater sustainability.

Utilization of Sustainable Solvents and Reaction Media

Solvents account for a significant portion of the waste generated in chemical processes, making the selection of reaction media a critical aspect of green chemistry. nih.govresearchgate.net Traditional syntheses of this compound often rely on volatile and hazardous organic solvents.

Aqueous Media: One of the most significant advances in green isocyanide synthesis is the use of water as a reaction medium. rsc.org By employing micellar conditions, where surfactants form aggregates that act as nanoreactors, the dehydration of N-formamides can be performed efficiently in an aqueous environment. rsc.org This approach replaces undesirable components like dichloromethane with water, dramatically improving the safety and environmental profile of the synthesis. rsc.org

Solvent-Free and Co-solvent-Free Conditions: As mentioned, mechanochemical methods can eliminate the need for a solvent altogether. mdpi.com Another strategy involves using one of the liquid reagents, such as triethylamine, as the solvent. mdpi.comresearchgate.net This reduces the number of components in the reaction mixture, simplifying the process and minimizing waste.

Green Solvents: The investigation of bio-based or less toxic solvents is an active area of research. Solvents like Cyrene™, derived from cellulose, and 2-methyltetrahydrofuran (Me-THF) have been explored as sustainable alternatives to conventional polar aprotic solvents for various organic reactions. rsc.orgmdpi.com While specific data for the synthesis of this compound in these solvents is limited, they represent a promising direction for future process development.

Table 2: Evaluation of Solvents/Media for Isocyanide Synthesis

| Solvent/Medium | Type | Green Chemistry Principle Addressed | Suitability for Isocyanide Synthesis |

|---|---|---|---|

| Dichloromethane | Chlorinated VOC | - | Commonly used but highly undesirable due to toxicity and environmental impact. mdpi.comrsc.org |

| Triethylamine (as solvent) | Amine Base | Waste Prevention (fewer components) | Effective for POCl₃ dehydration, minimizing additional solvent waste. mdpi.comresearchgate.net |

| Water (with surfactant) | Aqueous | Safer Solvents & Auxiliaries | Proven effective for p-TsCl dehydration under micellar conditions. rsc.org |

| None (Mechanochemistry) | Solvent-Free | Waste Prevention | Highly sustainable approach, eliminates solvent use entirely. mdpi.com |

| Cyrene™ | Bio-based | Use of Renewable Feedstocks | Investigated as a green alternative for reactions involving isocyanides; potential for synthesis. rsc.orgmdpi.com |

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com A reaction with high atom economy maximizes the incorporation of starting materials, thereby minimizing waste. rsc.org

The synthesis of this compound via formamide dehydration illustrates the importance of this metric. While the net transformation is simply the removal of a water molecule (N-(3,5-dimethylphenyl)formamide → this compound + H₂O), the use of stoichiometric dehydrating agents significantly lowers the atom economy.

Example: Atom Economy Calculation for Dehydration using POCl₃

The balanced reaction is: C₉H₁₁NO + POCl₃ + 2 N(C₂H₅)₃ → C₉H₉N + HPO₃ + 2 [HN(C₂H₅)₃]⁺Cl⁻

Molecular Weight of Desired Product (C₉H₉N): 131.18 g/mol

Sum of Molecular Weights of All Reactants:

N-(3,5-dimethylphenyl)formamide (C₉H₁₁NO): 149.19 g/mol

Phosphorus oxychloride (POCl₃): 153.33 g/mol

Triethylamine (2 x N(C₂H₅)₃): 2 x 101.19 g/mol = 202.38 g/mol

Total: 149.19 + 153.33 + 202.38 = 504.90 g/mol

Percent Atom Economy (% AE) = (MW of product / Σ MW of reactants) x 100 % AE = (131.18 / 504.90) x 100 ≈ 26.0%

This calculation demonstrates that a large proportion of the reactant mass (almost 74%) is converted into byproducts, highlighting the inherent inefficiency of this common synthetic route from an atom economy perspective.

Improving reaction efficiency involves not only maximizing atom economy but also considering the Environmental Factor (E-factor) , which is the mass ratio of waste to the desired product. Studies have shown that alternative methods, such as those using p-TsCl, can offer significantly lower E-factors compared to the traditional POCl₃ route, indicating a more sustainable process with less waste generation per unit of product. rsc.orgrsc.org The ideal synthesis would be a catalytic dehydration of the formamide, which would have a theoretical atom economy approaching 100%, but such methods are still under development.

Q & A

Q. What are the optimized synthetic routes for 1-Isocyano-3,5-dimethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Two primary procedures are documented:

- Procedure A : 0.2 mmol scale yields 90% product (26.6 mg) under mild conditions.

- Procedure B : 1.0 mmol scale yields 79% (117 mg), slightly lower than the literature yield of 86%. Key factors include solvent choice (e.g., CDCl₃ for NMR analysis), reaction time, and temperature control.

- Critical Data :

| Procedure | Scale (mmol) | Yield (%) | Product Mass |

|---|---|---|---|

| A | 0.2 | 90 | 26.6 mg |

| B | 1.0 | 79 | 117 mg |

- Optimize by adjusting stoichiometry of isocyanide precursors and using inert atmospheres to prevent oxidation .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR (500 MHz, CDCl₃): δ 8.11 (d, J = 8.5 Hz, 1H), 7.73 (t, J = 7.7 Hz, 1H), 7.62 (t, J = 7.7 Hz, 2H).

- ¹³C NMR (126 MHz, CDCl₃): δ 173.7 (isocyano carbon), 144.1, 134.3, 130.2, 129.8, 125.5.

- HRMS (ESI) : m/z [M+H]⁺ calculated: 149.0346; found: 149.0347.

- Use deuterated solvents for clarity and compare with literature spectra to confirm purity .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification.

- Storage : Keep in amber vials at 2–8°C to prevent degradation.